3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Description
3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Biological Activity
The compound 3-Methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This paper aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core and an indole derivative. Its molecular formula is C15H16N4O1S, with a molecular weight of approximately 284.38 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives, including the compound , exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
The compound has demonstrated anticancer activity in several studies. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicate that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.3 | Cell cycle arrest |
HT-29 | 10.8 | Caspase activation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , as evidenced by its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential use in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects , potentially useful in neurodegenerative conditions such as Alzheimer's disease. The proposed mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .
- Cancer Cell Line Evaluation : In a comparative study assessing various thiazolo-pyrimidine derivatives, the compound exhibited superior anticancer activity against HT-29 cells compared to standard chemotherapeutics, with an IC50 value significantly lower than that of doxorubicin .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in edema and levels of inflammatory markers, suggesting its potential therapeutic role in managing inflammatory disorders .
Properties
IUPAC Name |
3-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-7-12-5-3-4-6-14(12)19(10)15(21)13-8-18-17-20(16(13)22)11(2)9-23-17/h3-6,8-10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHLJLDMQADGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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